Resorufin

描述

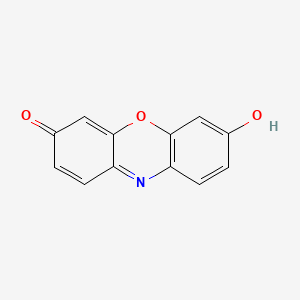

Structure

3D Structure

属性

IUPAC Name |

7-hydroxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO3/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSLDCABUXLXKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060906 | |

| Record name | 3H-Phenoxazin-3-one, 7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Resorufin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

635-78-9 | |

| Record name | Resorufin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resorufin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorufin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Phenoxazin-3-one, 7-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Phenoxazin-3-one, 7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-3H-phenoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESORUFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3NUS7K96S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Excitation and Emission Spectra of Resorufin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorufin is a highly fluorescent pink dye belonging to the phenoxazine family. Its robust photophysical properties, including a high quantum yield and significant Stokes shift, have established it as a valuable tool in a multitude of biological and chemical assays.[1] This guide provides a comprehensive overview of the excitation and emission spectra of this compound, details experimental protocols for its spectral characterization, and visualizes its role in common signaling pathways and experimental workflows. The information presented here is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Core Photophysical Properties of this compound

The fluorescence of this compound is characterized by its distinct excitation and emission spectra, which can be influenced by environmental factors such as pH and solvent polarity.

Spectral Characteristics

This compound typically exhibits a maximum excitation wavelength in the range of 563 to 572 nm and a maximum emission wavelength from 584 to 590 nm.[2][3] This significant separation between the excitation and emission peaks, known as the Stokes shift, is advantageous as it minimizes spectral overlap and enhances the signal-to-noise ratio in fluorescence measurements.

Quantitative Data Summary

The following tables summarize the key quantitative photophysical parameters of this compound under various conditions.

| Parameter | Value | Conditions | Reference(s) |

| Excitation Maximum (λex) | 571 nm | [2] | |

| 572 nm | Methanol | [4] | |

| 563 nm | pH 9 | [5] | |

| 550 nm | 50 mM phosphate buffer, pH 7.7 | [6] | |

| 572 nm | 0.1 M Tris-HCl buffer, pH 8.0, containing 0.1 M NaCl | [6] | |

| Emission Maximum (λem) | 584 nm | [2] | |

| 586 nm | Methanol | [4] | |

| 587 nm | pH 9 | [5] | |

| 585 nm | 50 mM phosphate buffer, pH 7.7 | [6] | |

| 592 nm | DMSO/PBS (v/v = 1:9), pH 7.4 | [7] | |

| Molar Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | 572 nm in 0.1 M Tris-HCl buffer, pH 8.0, containing 0.1 M NaCl | [6] |

| 65,000 M⁻¹cm⁻¹ | [8] | ||

| Quantum Yield (Φf) | 0.75 | [8] | |

| < 0.002 (as a masked probe) | DMSO/PBS buffer (v/v = 1/9) | [7] | |

| pKa | ~6.0 | ||

| 7.9 | [6] |

Experimental Protocols

Measuring the Excitation and Emission Spectra of this compound

This protocol outlines the steps to determine the fluorescence excitation and emission spectra of a this compound standard using a spectrofluorometer.

Materials:

-

This compound sodium salt

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrofluorometer

-

Quartz cuvettes

-

Micropipettes

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound sodium salt in a suitable solvent such as water or DMSO. Store this solution protected from light at -20°C.

-

Working Solution Preparation: Dilute the stock solution in PBS (pH 7.4) to a final concentration of approximately 1 µM. The optimal concentration may need to be adjusted to ensure the fluorescence intensity is within the linear range of the instrument.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Set the excitation and emission slit widths. A common starting point is 5 nm for both. Narrower slits will provide higher spectral resolution but lower signal intensity.

-

-

Emission Spectrum Measurement:

-

Place a cuvette containing the this compound working solution into the sample holder.

-

Set the excitation wavelength to the known maximum, for instance, 570 nm.

-

Scan a range of emission wavelengths, for example, from 580 nm to 700 nm.

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).[9][10]

-

-

Excitation Spectrum Measurement:

-

Keep the same sample in the holder.

-

Set the emission wavelength to the determined emission maximum (λem).

-

Scan a range of excitation wavelengths, for example, from 500 nm to 580 nm.

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).[9][10]

-

-

Data Analysis:

-

Record the excitation and emission maxima.

-

If necessary, correct the spectra for instrument-specific variations in lamp intensity and detector response.

-

Signaling Pathways and Experimental Workflows

This compound is frequently the fluorescent product in various enzyme-catalyzed reactions, making it a valuable reporter molecule. The following diagrams, created using the DOT language, illustrate these processes.

Resazurin-Based Cell Viability Assay

In this widely used assay, metabolically active cells reduce the weakly fluorescent resazurin to the highly fluorescent this compound. The intensity of the this compound fluorescence is directly proportional to the number of viable cells.[11]

Caption: Cellular reduction of resazurin to fluorescent this compound in a viability assay.

Enzyme-Linked Assay Producing this compound

This compound can also be the end product in various enzyme-linked assays, such as those for detecting horseradish peroxidase (HRP) activity using a substrate like Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

Caption: General workflow of an enzyme-linked assay generating this compound.

Experimental Workflow for Spectral Measurement

The following diagram illustrates the logical flow of the experimental protocol for determining the excitation and emission spectra of this compound.

References

- 1. This compound-based responsive probes for fluorescence and colorimetric analysis - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. azom.com [azom.com]

- 5. Essential Design Considerations for the Resazurin Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. A this compound-based fluorescence probe for visualizing biogenic amines in cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, sodium salt *CAS 34994-50-8* | AAT Bioquest [aatbio.com]

- 9. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 10. Molecular Expressions Microscopy Primer: Light and Color - Fluorescence - Overview of Excitation and Emission Fundamentals [micro.magnet.fsu.edu]

- 11. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principle of Resorufin-Based Fluorescence Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles and practical applications of resorufin-based fluorescence assays. These assays are a cornerstone in cell biology, microbiology, and drug development for assessing cell viability and cytotoxicity.[1][2] This document outlines the fundamental mechanism, provides detailed experimental protocols, and presents key performance data to aid researchers in the successful implementation and interpretation of these powerful assays.

Fundamental Principle: The Redox-Mediated Conversion of Resazurin

This compound-based assays hinge on the reduction of the weakly fluorescent phenoxazine dye, resazurin, into the highly fluorescent molecule, this compound.[3][4][5] This conversion is mediated by the metabolic activity of viable cells.

Mechanism of Action:

Viable, metabolically active cells maintain a reducing intracellular environment, primarily through the production of NADH and NADPH by mitochondrial and cytoplasmic reductases.[2][5][6] When the cell-permeable resazurin is introduced to a cell culture, it is taken up by living cells and is reduced to this compound.[1][2] This enzymatic conversion results in a significant increase in fluorescence, which can be quantified to determine the number of viable cells.[1][6] The amount of this compound produced is directly proportional to the number of living, metabolically active cells in the sample.[6][7]

It is important to note that this compound can be further reduced to the colorless and non-fluorescent hydrothis compound.[3][8] This can lead to a decrease in signal at high cell densities or with prolonged incubation times, making assay optimization crucial.[8]

Key Assay Parameters and Performance

The sensitivity and dynamic range of this compound-based assays are critical for obtaining reliable and reproducible data. These parameters can be influenced by factors such as cell type, seeding density, and incubation time.

| Parameter | Typical Value/Range | Reference |

| Limit of Detection | As low as 40-80 cells | [6] |

| Excitation Wavelength | 530 - 570 nm | [1][2][3][5][6][8][9][10] |

| Emission Wavelength | 580 - 620 nm | [1][2][3][5][6][8][9][10] |

| Recommended Incubation Time | 1 - 4 hours | [6][7][9] |

Experimental Protocols

Adherence to a well-defined protocol is essential for the accuracy and reproducibility of this compound-based assays. Below are generalized protocols for reagent preparation and a standard cell viability assay.

Reagent Preparation

-

Resazurin Stock Solution: Dissolve high-purity resazurin powder in sterile Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4, to a final concentration of 0.15 mg/mL.[7]

-

Sterilization: Filter-sterilize the resazurin solution through a 0.2 µm filter into a sterile, light-protected container.[7]

-

Storage: Store the stock solution protected from light at 4°C for frequent use or at -20°C for long-term storage.[7]

Cell Viability Assay Protocol

The following protocol is a general guideline for a 96-well plate format. Optimization of cell number and incubation time is recommended for each cell line and experimental condition.

Detailed Steps:

-

Cell Seeding: Plate cells in an opaque-walled 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of the assay.[6][7][8] A typical volume is 100 µL per well.[6][7][8] Include wells with media only for background fluorescence measurement.[6][7][8]

-

Compound Addition: Add test compounds and vehicle controls to the appropriate wells.

-

Incubation: Incubate the plate for the desired exposure period.[7]

-

Resazurin Addition: Add 10-20 µL of the resazurin solution to each well.[6][7][8]

-

Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[6][7] The optimal incubation time should be determined empirically for each cell line and cell density.[6][8]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with excitation typically between 530-570 nm and emission between 580-620 nm.[1][2][3][5][6][7][8][9][10]

-

Data Analysis: Subtract the average fluorescence of the media-only wells (background) from the values of all other wells. The resulting fluorescence intensity is proportional to the number of viable cells.

Applications in Drug Discovery

The simplicity, sensitivity, and high-throughput compatibility of this compound-based assays make them invaluable tools in drug discovery and development.[1][9]

-

Cytotoxicity Screening: These assays are widely used to assess the cytotoxic effects of potential drug candidates, allowing for the early identification of compounds with adverse effects on cell viability.[1][2][11]

-

Cell Proliferation Studies: The assay can be used to measure the effects of growth factors, cytokines, or other compounds on cell proliferation.[1][9]

-

High-Throughput Screening (HTS): The homogeneous "add-incubate-read" format is well-suited for automated HTS platforms to screen large compound libraries for cytotoxic or cytostatic effects.[7][9]

Conclusion

This compound-based fluorescence assays provide a robust, sensitive, and versatile method for the assessment of cell viability and cytotoxicity. A thorough understanding of the underlying principles and careful optimization of experimental parameters are crucial for generating accurate and reproducible data. This guide provides the foundational knowledge and practical protocols to empower researchers in the effective application of this essential technique in their drug discovery and development endeavors.

References

- 1. iris.inrim.it [iris.inrim.it]

- 2. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complex Formation of this compound and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the mechanism of a bioassay indicator by fluorescence | Metrohm [metrohm.com]

- 5. Resazurin - Wikipedia [en.wikipedia.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. biotium.com [biotium.com]

- 9. tribioscience.com [tribioscience.com]

- 10. Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

The Redox-Dependent Properties of Resorufin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Resorufin, a highly fluorescent pink compound, is the cornerstone of numerous biological assays due to its sensitive redox-dependent properties. This guide provides a comprehensive technical overview of this compound as a redox indicator, detailing its mechanism of action, quantitative characteristics, and practical applications in experimental settings.

Core Principles of this compound as a Redox Indicator

This compound is the fluorescent product of the reduction of the weakly fluorescent, cell-permeable dye resazurin (also known as AlamarBlue®).[1][2][3] This conversion is a key indicator of metabolic activity and cellular viability. In living cells, resazurin is reduced to this compound by various intracellular enzymes, including mitochondrial and cytoplasmic dehydrogenases and reductases.[4][5][6][7][8][9] The resulting increase in fluorescence is directly proportional to the number of viable, metabolically active cells.[2][4][6][8]

The redox journey of this indicator does not end with this compound. Under strongly reducing conditions, this compound can be further and reversibly reduced to the colorless, non-fluorescent dihydrothis compound (also known as hydrothis compound).[1][5][10][11] This reversible reaction is sensitive to the overall redox potential of the environment.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of resazurin, this compound, and their redox relationship. These values are essential for the accurate design and interpretation of experiments utilizing this indicator system.

| Property | Value | pH Condition | Reference(s) |

| This compound/Dihydrothis compound Redox Potential | -51 mV vs. Standard Hydrogen Electrode | 7.0 | [1] |

| Resazurin to this compound Reduction Potential | Irreversible two-electron process at ~ -0.38 V (vs Ag/AgCl) | 7.0 | [12] |

| This compound to Dihydrothis compound Reduction Potential | Reversible two-electron process at ~ -0.8 V (vs Ag/AgCl) | 7.0 | [12] |

Table 1: Redox Potentials

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | pH Condition | Reference(s) |

| This compound | 530-570 | 580-590 | Neutral | [1] |

| This compound | 571 | 584 | Not Specified | [13][14] |

| This compound | 563 | 587 | 9.0 | [15][16] |

| This compound | 572 | 583-585 | 7.7 - 8.0 | [17] |

| Resazurin | ~530-540 (for detection of this compound formation) | ~590 | Physiological | [18] |

Table 2: Fluorescence Properties

| Compound | Molar Absorptivity (M⁻¹cm⁻¹) | Wavelength (nm) | pH Condition | Reference(s) |

| This compound | 56,000 | 572 | Not Specified | [15] |

| This compound | 73,000 | 572 | 8.0 | [17] |

| Resazurin (Oxidized) | 80,586 | 570 | Not Specified | [19] |

| Resazurin (Oxidized) | 117,216 | 600 | Not Specified | [19] |

| This compound (Reduced) | 155,677 | 570 | Not Specified | [19] |

| This compound (Reduced) | 14,652 | 600 | Not Specified | [19] |

Table 3: Molar Absorptivity (Extinction Coefficient)

| Property | Value | Condition | Reference(s) |

| Fluorescence Quantum Yield (Φ) | 0.74 - 0.75 | In water | [15][20] |

| Optimal pH Range for Stability | 6.0 - 10.0 | In water | [15] |

Table 4: Other Key Properties of this compound

Signaling Pathway and Logical Relationships

The redox-dependent transformations of resazurin and this compound form a clear signaling pathway that is indicative of the cellular metabolic state.

Caption: The redox-dependent conversion of resazurin to this compound and dihydrothis compound.

The relationship between cellular activity and the resulting fluorescent signal can be visualized as a logical flow.

Caption: Relationship between cellular metabolic activity and fluorescent signal generation.

Experimental Protocols

A common application of this compound's redox properties is in cell viability and cytotoxicity assays. The following is a generalized protocol for such an assay.

Reagent Preparation

-

Resazurin Stock Solution: Dissolve high-purity resazurin sodium salt in sterile Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4, to a concentration of 0.15 mg/mL.[2]

-

Sterilization: Filter-sterilize the resazurin solution through a 0.2 µm filter into a sterile, light-protected container.[2]

-

Storage: Store the stock solution protected from light at 4°C for frequent use or at -20°C for long-term storage.[2][21]

Cell Viability Assay Protocol

This protocol is designed for a 96-well plate format but can be adapted for other formats.

-

Cell Seeding: Plate cells in an opaque-walled 96-well plate at a desired density in a final volume of 100 µL of culture medium per well. Include wells with medium only for background control.[2][21]

-

Compound Treatment: Add test compounds to the appropriate wells and incubate for the desired exposure period (e.g., 2 to 12 hours or longer).[2][21]

-

Reagent Addition: Equilibrate the resazurin stock solution to room temperature. Add 10-20 µL of the resazurin solution to each well.[2][21]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[2][21] The optimal incubation time can vary depending on the cell type and density and may require optimization.[9]

-

Fluorescence Measurement: Record the fluorescence using a microplate fluorometer with an excitation wavelength between 530-570 nm and an emission wavelength between 580-620 nm.[2][9][21] A common filter set is 560 nm for excitation and 590 nm for emission.[2]

-

Data Analysis: Subtract the background fluorescence from all measurements. The fluorescence intensity is proportional to the number of viable cells.

Experimental Workflow Diagram

Caption: A typical workflow for a resazurin-based cell viability assay.

Conclusion

This compound's robust and sensitive redox-dependent fluorescence makes it an invaluable tool in biological research and drug development. By understanding the fundamental principles of the resazurin-resorufin system and adhering to optimized experimental protocols, researchers can reliably quantify cellular metabolic activity and viability. The data and methodologies presented in this guide serve as a comprehensive resource for the effective application of this compound as a redox indicator.

References

- 1. Resazurin - Wikipedia [en.wikipedia.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. CellTiter-Blue® Cell Viability Assay Protocol [promega.jp]

- 4. researchgate.net [researchgate.net]

- 5. Essential Design Considerations for the Resazurin Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays [mdpi.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Understanding the mechanism of a bioassay indicator by fluorescence | Metrohm [metrohm.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 14. FluoroFinder [app.fluorofinder.com]

- 15. This compound - CAS-Number 635-78-9 - Order from Chemodex [chemodex.com]

- 16. biotium.com [biotium.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Quantum Yield [this compound] | AAT Bioquest [aatbio.com]

- 21. tribioscience.com [tribioscience.com]

Applications of Resorufin in Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorufin is a highly fluorescent, pink-colored compound that has become an invaluable tool in cell biology research and drug discovery.[1][2] Its utility stems from its formation from the reduction of the weakly fluorescent, blue dye resazurin (also known as AlamarBlue™) by metabolically active cells.[3] This conversion serves as a robust indicator of cell viability and cytotoxicity. Furthermore, this compound is the fluorescent product in a variety of enzyme assays, making it a versatile reporter molecule for studying cellular processes, including drug metabolism and oxidative stress.[4][5][6] This technical guide provides an in-depth overview of the core applications of this compound in cell biology, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Applications of this compound

The primary applications of this compound in cell biology can be categorized as follows:

-

Cell Viability and Cytotoxicity Assays: The most common application, where the reduction of resazurin to this compound by viable cells is measured to determine cell health.[3]

-

Enzyme Activity Assays: this compound is the fluorescent product of substrates for various enzymes, including cytochrome P450s and glycosidases.[4][5]

-

Detection of Reactive Oxygen Species (ROS): In conjunction with horseradish peroxidase (HRP), the Amplex® Red assay utilizes the oxidation of a precursor to this compound to detect hydrogen peroxide.[6][7]

Quantitative Data

A summary of the key quantitative parameters for this compound and related assays is provided below for easy reference and comparison.

Table 1: Spectroscopic Properties of this compound

| Parameter | Value | Conditions |

| Excitation Maximum (λex) | 563 - 572 nm | pH dependent; common range used is 530-570 nm.[8][9] |

| Emission Maximum (λem) | 584 - 590 nm | pH dependent; common range used is 580-620 nm.[9][10] |

| Molar Extinction Coefficient (ε) | ~73,000 M⁻¹cm⁻¹ | at 572 nm in 0.1 M Tris-HCl, pH 8.0[8] |

| Fluorescence Quantum Yield (ΦF) | ~0.75 | at pH > 7.5[11] |

Table 2: Key Parameters for this compound-Based Assays

| Assay | Key Parameters | Typical Values/Ranges |

| Resazurin Cell Viability Assay | Resazurin Concentration | 10 - 440 µM[12] |

| Incubation Time | 1 - 4 hours (cell type dependent)[3] | |

| Cell Seeding Density | 1,000 - 50,000 cells/well (adherent); 2,000 - 500,000 cells/well (suspension) | |

| Cytochrome P450 (EROD) Assay | Substrate (7-Ethoxythis compound) | ≤ 2.5 µM[13] |

| NADPH Concentration | 0.5 - 1 mM[14] | |

| Microsomal Protein | 0.2 mg/mL[14] | |

| α-Glucosidase Assay | Substrate (this compound α-D-glucopyranoside) | 80 µM[5] |

| Km | 166 ± 20.6 µM[5] | |

| Vmax | 16.5 ± 0.708 pmol/min (at 7.4 nM enzyme)[5] | |

| Amplex® Red (H₂O₂) Assay | Amplex® Red Reagent | 50 µM[7] |

| Horseradish Peroxidase (HRP) | 0.1 - 1 U/mL[7] |

Experimental Protocols

Detailed methodologies for the key applications of this compound are provided below.

Resazurin-Based Cell Viability and Cytotoxicity Assay

This protocol is a standard method for assessing cell viability by measuring the metabolic reduction of resazurin to fluorescent this compound.

Materials:

-

Resazurin sodium salt

-

Phosphate-buffered saline (PBS), sterile

-

Complete cell culture medium

-

Cells of interest

-

Opaque-walled 96-well plates

-

Fluorescence microplate reader

Reagent Preparation:

-

Resazurin Stock Solution (e.g., 10 mM): Dissolve resazurin sodium salt in sterile PBS.

-

Resazurin Working Solution (e.g., 100 µM): Dilute the stock solution in complete cell culture medium. Protect from light and prepare fresh.

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and culture overnight.

-

Treat cells with the test compound at various concentrations and incubate for the desired exposure time.

-

Add the resazurin working solution to each well (typically 10-20% of the well volume).

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure fluorescence using an excitation wavelength between 530-570 nm and an emission wavelength between 580-620 nm.

-

Subtract the fluorescence of a "no-cell" control from all readings.

-

Calculate cell viability as a percentage of the untreated control.

Troubleshooting:

-

High background: Use phenol red-free medium.[15]

-

Signal variability: Ensure a single-cell suspension and avoid "edge effects" on the plate.[12]

-

No fluorescence change: Cell metabolic activity may be too low; consider increasing incubation time or cell number.[16]

Cytochrome P450 (CYP1A1) Activity Assay (EROD Assay)

This assay measures the activity of CYP1A1 through the O-deethylation of 7-ethoxythis compound to this compound.

Materials:

-

7-Ethoxythis compound

-

NADPH

-

Liver microsomes or cultured cells

-

Tris-HCl buffer

-

Fluorescence microplate reader

Reagent Preparation:

-

7-Ethoxythis compound Stock Solution (e.g., 2 mM): Dissolve in DMSO.[13]

-

NADPH Stock Solution (e.g., 10 mM): Dissolve in buffer.

-

Reaction Buffer: 0.1 M Tris-HCl, pH 7.4, with 1 mM EDTA.[13]

Procedure:

-

In a 96-well plate, add reaction buffer and microsomal protein (or cell lysate).

-

Add 7-ethoxythis compound to a final concentration of ≤ 2.5 µM.[13]

-

Pre-incubate at 37°C for a few minutes.

-

Initiate the reaction by adding NADPH.

-

Measure the increase in fluorescence over time (kinetic mode) at Ex/Em of ~570/590 nm.

-

Calculate the rate of this compound formation and normalize to protein concentration.

α-Glucosidase Activity Assay

This fluorogenic assay measures α-glucosidase activity using this compound α-D-glucopyranoside as a substrate.

Materials:

-

This compound α-D-glucopyranoside

-

Recombinant α-glucosidase or cell lysate

-

Assay buffer (e.g., phosphate or acetate buffer at optimal pH for the enzyme)

-

Fluorescence microplate reader

Procedure:

-

Add assay buffer and enzyme/lysate to a 96-well plate.

-

Add the substrate, this compound α-D-glucopyranoside.[5]

-

Incubate at the optimal temperature for the enzyme.

-

Monitor the increase in fluorescence at Ex/Em of ~570/590 nm.

-

The rate of fluorescence increase is proportional to the enzyme activity.

Detection of Extracellular Hydrogen Peroxide (H₂O₂) using Amplex® Red

This assay detects H₂O₂ released from cells through the HRP-catalyzed oxidation of Amplex® Red to this compound.

Materials:

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

H₂O₂ (for standard curve)

-

Reaction buffer (e.g., Krebs-Ringer phosphate buffer)

-

Fluorescence microplate reader

Procedure:

-

Prepare a working solution containing Amplex® Red and HRP in the reaction buffer.

-

Add the working solution to cells in a 96-well plate.

-

Incubate at room temperature or 37°C, protected from light.

-

Measure fluorescence at Ex/Em of ~570/590 nm.

-

Quantify H₂O₂ concentration using a standard curve prepared with known concentrations of H₂O₂.

Interfering Substances:

-

High concentrations of NADH or glutathione can cause auto-oxidation and interfere with the assay.[17][18]

-

Antioxidants can compete with Amplex® Red for oxidation, leading to an underestimation of H₂O₂.[6]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound applications.

Signaling Pathway: Resazurin Reduction in Viable Cells

Caption: Cellular reduction of resazurin to fluorescent this compound by viable cells.

Experimental Workflow: Cytochrome P450 (EROD) Assay

Caption: Workflow for the 7-ethoxythis compound-O-deethylase (EROD) assay.

Logical Relationship: Amplex® Red Assay for H₂O₂ Detection

Caption: Principle of the Amplex® Red assay for hydrogen peroxide detection.

Conclusion

This compound-based assays are powerful, versatile, and widely adopted tools in cell biology and drug development. The resazurin reduction assay offers a simple and sensitive method for assessing cell viability and cytotoxicity. Furthermore, the use of this compound as a fluorescent product in enzyme assays provides a means to probe specific cellular functions, such as drug metabolism by cytochrome P450 enzymes and the activity of other hydrolases. The Amplex® Red assay extends the utility of this compound to the detection of reactive oxygen species. By understanding the principles of these assays, optimizing experimental parameters, and being aware of potential interferences, researchers can effectively leverage the unique properties of this compound to advance their scientific investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A New this compound-Based Alpha-Glucosidase Assay for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound-based responsive probes for fluorescence and colorimetric analysis - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxythis compound as standard substrat... [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Application of the Amplex Red/Horseradish Peroxidase Assay to Measure Hydrogen Peroxide Generation by Recombinant Microsomal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Resorufin as a Product of Resazurin Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the resazurin reduction assay, a widely used method for assessing cell viability and metabolic activity. The guide focuses on the conversion of the blue, weakly fluorescent dye resazurin into the pink, highly fluorescent product resorufin by metabolically active cells. This process provides a robust and sensitive tool for researchers in various fields, including drug discovery, toxicology, and cell biology.

The Chemistry of Resazurin Reduction

Resazurin, chemically known as 7-Hydroxy-3H-phenoxazin-3-one 10-oxide, is a cell-permeable dye that, in its oxidized state, is blue and exhibits minimal fluorescence.[1][2] Upon entering viable, metabolically active cells, resazurin is irreversibly reduced to this compound.[3][4] This reduction is primarily carried out by intracellular enzymes, such as diaphorases and other NAD(P)H-dependent dehydrogenases, located in the cytoplasm and mitochondria.[2][3][5][6] The resulting this compound is a highly fluorescent pink compound that is released into the cell culture medium.[6] The intensity of the fluorescent signal is directly proportional to the number of viable cells and their metabolic activity.[6][7]

It is important to note that this compound can be further reduced to the colorless and non-fluorescent dihydrothis compound (hydrothis compound).[3][8] This subsequent reduction is reversible and can occur in environments with a very low redox potential, potentially leading to an underestimation of cell viability if not properly controlled.[1][3]

DOT Code for Chemical Reduction Pathway

Caption: The stepwise conversion of resazurin to this compound and dihydrothis compound.

Cellular Mechanisms of Resazurin Reduction

The reduction of resazurin within a cell is not a passive process but rather a direct consequence of its metabolic state. Viable cells maintain a reducing environment in their cytoplasm and mitochondria.[9][10] Key to this process are oxidoreductase enzymes that transfer electrons from NADPH or NADH to resazurin, reducing it to this compound.[1][11] These enzymes are integral components of cellular respiration and other metabolic pathways. Therefore, the rate of resazurin reduction serves as a reliable indicator of the overall metabolic activity of a cell population.[3][12]

DOT Code for Cellular Reduction Pathway

Caption: The intracellular reduction of resazurin to this compound by cellular enzymes.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the resazurin reduction assay.

Table 1: Spectral Properties of Resazurin and this compound

| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) | Color | Fluorescence |

| Resazurin | ~600[11] | - | - | Blue[1] | Weakly Fluorescent[1] |

| This compound | 530-570[1][7] | 580-620[1][7] | 73,000 M⁻¹cm⁻¹ at 572 nm[13] | Pink[7] | Highly Fluorescent[7] |

Table 2: Recommended Assay Parameters

| Parameter | Recommended Range/Value | Notes |

| Resazurin Concentration | 0.15 mg/mL stock solution in DPBS (pH 7.4)[14] | Final concentration in wells is typically 10% of the culture volume.[7] |

| Incubation Time | 1-4 hours[14] | Can be extended up to 24 hours depending on cell metabolic rate.[7] Optimization is crucial. |

| Incubation Temperature | 37°C[14] | Standard cell culture conditions. |

| Cell Seeding Density | Varies by cell type and experiment duration | Optimization is necessary to ensure linearity.[3] |

| Measurement Wavelengths | Fluorescence: Ex: 560 nm, Em: 590 nm[14] | Absorbance: 570 nm (this compound) and 600 nm (Resazurin)[7] |

Experimental Protocol: Cell Viability Assay

This section provides a generalized protocol for a cell viability assay using resazurin in a 96-well plate format.

4.1. Reagent Preparation

-

Resazurin Stock Solution (0.15 mg/mL): Dissolve high-purity resazurin sodium salt in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) at a pH of 7.4 to a final concentration of 0.15 mg/mL.[14]

-

Sterilization: Filter-sterilize the resazurin solution through a 0.2 µm filter into a sterile, light-protected container.[14]

-

Storage: Store the stock solution protected from light at 4°C for frequent use or at -20°C for long-term storage.[14]

4.2. Assay Procedure

-

Cell Seeding: Plate cells in an opaque-walled 96-well plate at the desired density in a final volume of 100 µL of culture medium per well.[14] Include wells with medium only for background control.

-

Compound Treatment (Optional): If testing the cytotoxicity of a compound, add the test compound to the appropriate wells and incubate for the desired exposure period.

-

Resazurin Addition: Add 10-20 µL of the resazurin stock solution to each well.[7][14]

-

Incubation: Incubate the plate at 37°C for 1 to 4 hours, protected from light.[14] The optimal incubation time may vary depending on the cell type and density and should be determined empirically.[7]

-

Measurement: Record the fluorescence using a microplate fluorometer with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[14] Alternatively, absorbance can be measured at 570 nm and 600 nm, although this method is less sensitive.[7]

DOT Code for Experimental Workflow

Caption: A typical workflow for performing a resazurin-based cell viability assay.

Considerations and Interferences

While the resazurin assay is robust, certain factors can influence its accuracy.

-

Linearity: The relationship between cell number and fluorescence can become non-linear at high cell densities or after prolonged incubation times due to the depletion of resazurin or the further reduction of this compound.[3]

-

Compound Interference: Some test compounds may directly reduce resazurin or interfere with the fluorescence of this compound.[15][16] It is crucial to run compound-only controls to assess for such interference.[16]

-

Cell Type Variation: The metabolic rate can vary significantly between different cell types, necessitating optimization of incubation times and cell densities for each cell line.[2]

-

pH Sensitivity: The fluorescence of this compound can be pH-dependent.[1] It is important to maintain a stable pH in the culture medium during the assay.

Conclusion

The reduction of resazurin to the fluorescent product this compound provides a simple, sensitive, and cost-effective method for assessing cell viability and metabolic activity. By understanding the underlying chemical and cellular principles, and by carefully optimizing experimental parameters, researchers can effectively utilize this assay for a wide range of applications in drug development and life science research.

References

- 1. Resazurin - Wikipedia [en.wikipedia.org]

- 2. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential Design Considerations for the Resazurin Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. labbox.es [labbox.es]

- 8. mdpi.com [mdpi.com]

- 9. Oops, something's wrong! [tipbiosystems.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Resazurin Assay Kit (Cell Viability) (ab129732) | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

The Photophysical Landscape of Resorufin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Resorufin and its derivatives have emerged as a cornerstone in the development of fluorescent probes and sensors, prized for their favorable photophysical properties, including strong absorption in the visible region, high fluorescence quantum yields, and sensitivity to their local environment. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound and its derivatives, details the experimental protocols for their characterization, and illustrates their application in key biological signaling pathways.

Core Photophysical Properties

The utility of this compound derivatives in various applications is intrinsically linked to their electronic structure and the resulting photophysical parameters. These include the molar extinction coefficient (ε), absorption maximum (λ_abs_), emission maximum (λ_em_), Stokes shift, fluorescence quantum yield (Φ_F_), and fluorescence lifetime (τ_F_). These properties are often modulated by the solvent environment, pH, and specific substituents on the this compound core.

Data Summary

The following tables summarize the key photophysical parameters for this compound and a selection of its derivatives, providing a comparative overview for researchers in the field.

| Compound | Solvent/Condition | λ_abs_ (nm) | λ_em_ (nm) | Φ_F_ | τ_F_ (ns) | Reference(s) |

| This compound | Water (pH > 7.5) | 571 | 584 | 0.75 | - | [1][2][3] |

| This compound | PBS (pH 7.4) | 570 | 585 | - | - | [4] |

| This compound | DMSO | - | - | High | - | [5] |

| This compound Sodium Salt | 0.1M Phosphate Buffer (pH 2-10) | - | 604 | - | Increases > 3 ns with pH | [6] |

| This compound Anion | Ethanol-Methanol (4:1 v/v) | - | - | - | Varies with temperature | [7] |

| This compound Anion | Propiononitrile-Butyronitrile (4:5 v/v) | - | - | - | Varies with temperature | [7] |

| This compound-4-carboxylic Acid | - | - | - | - | - | [8] |

| This compound Esters | - | Generally non-fluorescent | - | <0.002 | - | [9] |

Table 1: Photophysical Properties of this compound and its Common Derivatives. This table highlights the solvent and pH dependency of the core this compound scaffold.

| Derivative Type | Substitution Pattern | Effect on Photophysical Properties | Reference(s) |

| Fluorinated | 2,4-difluoro | Emission max ~590 nm | [10] |

| Fluorinated | 2,5-difluoro | Emission max ~620 nm | [10] |

| Fluorinated | 4,5-difluoro | Emission max ~637 nm | [10] |

| Fluorinated | 2,4,5-trifluoro | Similar to 4,5-difluoro | [10] |

| Halogenated | General | Can be used for labeling | [8] |

| Alkylated | General | Can be used for labeling | [8] |

Table 2: Influence of Substitution on the Photophysical Properties of this compound Derivatives. This table illustrates how modifications to the core structure can tune the emission wavelength.

Key Signaling Pathways and Experimental Workflows

This compound-based probes are frequently designed as "off-on" sensors, where a non-fluorescent derivative is converted to the highly fluorescent this compound in the presence of a specific analyte or enzyme. This principle is widely exploited in various assays.

Nitroreductase Activity Assay

Certain bacteria express nitroreductase (NTR), an enzyme that can reduce nitroaromatic compounds. This activity can be harnessed to detect the presence of these bacteria using a this compound-based probe. The probe consists of a this compound core with its hydroxyl group masked by a nitro-containing moiety, rendering it non-fluorescent. In the presence of NTR and a reducing agent like NADH, the nitro group is reduced, leading to the release of the highly fluorescent this compound.[11][12][13][14]

Detection of Reactive Oxygen Species (ROS)

Amplex® Red, a derivative of dihydrorosorufin, is a widely used probe for the detection of hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), Amplex® Red is oxidized by H₂O₂ in a two-step, one-electron oxidation process to form the highly fluorescent this compound.[15][16][17][18][19] This assay is highly sensitive and can be used to measure H₂O₂ production in various biological systems.

References

- 1. The excited-state interaction of resazurin and this compound with amines in aqueous solutions. Photophysics and photochemical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Complex Formation of this compound and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. A spectroscopic investigation of the temperature and solvent sensitivities of this compound - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. US5304645A - this compound derivatives - Google Patents [patents.google.com]

- 9. A this compound-based fluorescence probe for visualizing biogenic amines in cells and zebrafish - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06482K [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of oxidative conversion of Amplex® Red to this compound: pulse radiolysis and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Amplex Red/horseradish peroxidase assay requires superoxide dismutase to measure hydrogen peroxide in the presence of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Photooxidation of Amplex Red to this compound: implications of exposing the Amplex Red assay to light - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carboxylesterase converts Amplex red to this compound: Implications for mitochondrial H2O2 release assays - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Resorufin in Enzyme Assays

This compound is a highly fluorescent phenoxazine dye that has become an indispensable tool in biochemical and cell-based assays. Its utility stems from its robust photophysical properties, including intense red fluorescence, which minimizes interference from the autofluorescence of biological samples and blue/green fluorescent compounds often found in screening libraries. This guide provides a detailed exploration of the core mechanisms by which this compound is employed in enzyme assays, complete with quantitative data, experimental protocols, and visual diagrams to elucidate key processes.

Core Principles of this compound-Based Assays

The fundamental principle of this compound-based assays is the conversion of a non-fluorescent or weakly fluorescent precursor molecule into the highly fluorescent this compound. This conversion is directly linked to specific enzymatic activity, allowing for sensitive quantification. There are three primary mechanisms through which this is achieved: enzymatic reduction, enzymatic oxidation, and enzymatic cleavage.

-

Enzymatic Reduction (from Resazurin) : In this mechanism, the blue, cell-permeable, and weakly fluorescent dye resazurin is reduced by cellular enzymes, such as diaphorases and other reductases, to the pink, highly fluorescent this compound. This process is a hallmark of metabolically active, viable cells, making it a widely used method for assessing cell viability and cytotoxicity.

-

Enzymatic Oxidation (from Amplex® Red) : Non-fluorescent 10-acetyl-3,7-dihydroxyphenoxazine (Amplex® Red) is oxidized by hydrogen peroxide (H₂O₂) in a 1:1 stoichiometry in the presence of horseradish peroxidase (HRP) to yield the fluorescent this compound. This system is highly sensitive for detecting H₂O₂ and can be coupled to any enzymatic reaction that produces H₂O₂, enabling the measurement of various oxidase activities.

-

Enzymatic Cleavage (from this compound-Conjugates) : A specific substrate is covalently linked to the this compound molecule, effectively quenching its fluorescence. The action of a specific enzyme, such as α-glucosidase on this compound α-D-glucopyranoside, cleaves the linkage and releases free this compound, resulting in a proportional increase in fluorescence.

Physicochemical and Spectroscopic Properties

The selection of a fluorophore and its corresponding precursor is critical for assay development. The table below summarizes key quantitative data for this compound and its most common precursors, resazurin and Amplex Red.

| Property | This compound | Resazurin | Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) |

| Molecular Formula | C₁₂H₇NO₃ | C₁₂H₇NO₄ | C₁₄H₁₁NO₃ |

| Molar Mass | 213.19 g/mol | 229.19 g/mol | 257.26 g/mol |

| Appearance / Color | Pink / Red Solid | Dark Blue / Purple Solid | Colorless / White Solid |

| Excitation Max (λex) | 563 - 573 nm | ~530-570 nm (for reduced product) | ~570 nm (for oxidized product) |

| Emission Max (λem) | 583 - 590 nm | ~580-590 nm (for reduced product) | ~585 nm (for oxidized product) |

| Molar Extinction (ε) | 73,000 M⁻¹cm⁻¹ at 572 nm (pH 8.0) | Not applicable (used as precursor) | Not applicable (used as precursor) |

| pKa | ~6.0 - 7.9 | Not applicable | Not applicable |

| Solubility | Soluble in water (as sodium salt) and organic solvents | Soluble in physiological buffers | Soluble in DMSO |

Applications and Experimental Protocols

Cell Viability and Cytotoxicity Assays (Resazurin-Based)

This assay quantifies the metabolic capacity of a cell population, which serves as a direct indicator of cell viability. Viable cells maintain a reducing environment, converting resazurin to this compound.

Experimental Protocol: 96-Well Plate Assay

-

Reagent Preparation : Prepare a 0.15 mg/mL stock solution of resazurin in Dulbecco's Phosphate-Buffered Saline (DPBS, pH 7.4). Sterilize the solution by passing it through a 0.2 µm filter. Store protected from light at 4°C for frequent use or -20°C for long-term storage.

-

Cell Plating : Seed cells in an opaque-walled 96-well plate at the desired density in a final volume of 100 µL per well. Include wells with medium only for background control.

-

Compound Treatment : Add test compounds to the appropriate wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

Assay Incubation : Add 10-20 µL of the resazurin stock solution to each well.

-

Signal Development : Incubate the plate for 1 to 4 hours at 37°C, protected from light. The optimal incubation time can vary by cell type and density and should be determined empirically.

-

Fluorescence Measurement : Record fluorescence using a microplate fluorometer with an excitation wavelength between 530-570 nm and an emission wavelength between 580-620 nm (commonly 560/590 nm).

-

Data Analysis : Subtract the average fluorescence of the background control wells from all experimental wells. The resulting fluorescence is proportional to the number of viable cells.

Critical Consideration : At high cell densities or during prolonged incubation, this compound can be further reduced to the colorless and non-fluorescent hydrothis compound. This can lead to an underestimation of viability. It is crucial to optimize cell number and incubation time to ensure the signal remains within the linear range of the assay.

Peroxidase and H₂O₂ Detection Assays (Amplex® Red-Based)

This assay is a highly sensitive method for quantifying H₂O₂. It leverages the HRP-catalyzed oxidation of Amplex® Red to this compound. The assay can be coupled with various H₂O₂-generating oxidases to measure their activity.

Experimental Protocol: General H₂O₂ Detection

-

Reagent Preparation : Prepare a working solution containing Amplex® Red and HRP in a suitable reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4). Protect the solution from light.

-

Standard Curve : Prepare a standard curve of H₂O₂ in the reaction buffer to allow for the quantification of H₂O₂ in unknown samples.

-

Reaction Initiation : In a 96-well plate, combine the sample containing H₂O₂ with the Amplex® Red/HRP working solution.

-

Incubation : Incubate the plate at room temperature or 37°C for a set period (e.g., 30 minutes), protected from light. The reaction can also be monitored kinetically.

-

Fluorescence Measurement : Measure the fluorescence with excitation at ~570 nm and emission at ~585 nm.

-

Data Analysis : Quantify the H₂O₂ concentration in the samples by comparing their fluorescence to the H₂O₂ standard curve.

Critical Considerations :

-

Photooxidation : Amplex® Red solutions are sensitive to light, which can cause auto-oxidation to this compound and lead to high background signals. All steps must be performed with minimal light exposure.

-

Enzymatic Interference : Some tissues (e.g., liver, kidney) contain carboxylesterases that can convert Amplex Red to this compound in an H₂O₂-independent manner, potentially causing artifacts in H₂O₂ measurements.

-

Lack of Specificity : HRP can catalyze the oxidation of Amplex Red by other oxidants, such as peroxynitrite, which may be relevant in certain biological systems.

Hydrolase Assays (this compound-Conjugate Cleavage)

This approach is used for detecting hydrolase activity, such as glycosidases or phosphatases. A substrate is conjugated to this compound, rendering it non-fluorescent. Enzymatic cleavage releases this compound, restoring its fluorescence.

Experimental Protocol: α-Glucosidase Assay Example

-

Reagent Preparation : Prepare a solution of this compound α-D-glucopyranoside in an appropriate assay buffer (e.g., sodium acetate, pH 5.0).

-

Reaction Setup : In a 96-well plate, add the α-glucosidase enzyme solution (e.g., purified enzyme or cell lysate).

-

Reaction Initiation : Add the this compound α-D-glucopyranoside substrate to start the reaction. For inhibitor screening, the enzyme would be pre-incubated with test compounds before substrate addition.

-

Signal Measurement : Measure the increase in fluorescence kinetically over time (Ex: 570 nm, Em: 590 nm) or as an endpoint measurement after a fixed incubation period at 37°C.

-

Data Analysis : The rate of fluorescence increase is directly proportional to the α-glucosidase activity. For inhibitor studies, calculate the percent inhibition relative to a no-compound control.

Key Advantage : this compound has a pKa of ~6.0. This allows assays for enzymes active at acidic or neutral pH, like the lysosomal α-glucosidase, to be run continuously without the need for a "stop" solution to raise the pH, which is often required for substrates based on blue-fluorescent coumarins (pKa ~8). This simplifies automation and is highly advantageous for high-throughput screening (HTS).

An In-depth Technical Guide to the Safe Handling of Resorufin

For Researchers, Scientists, and Drug Development Professionals

Resorufin and its sodium salt are widely utilized fluorescent dyes in biomedical research and drug discovery, primarily as indicators for enzymatic activity and cell viability.[1][2][3][] Due to its chemical nature, proper handling and safety precautions are paramount to ensure the well-being of laboratory personnel and to maintain experimental integrity. This guide provides a comprehensive overview of the safety and handling protocols for this compound, based on available safety data sheets and technical information.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[5] The primary hazards associated with this compound are skin, eye, and respiratory irritation.[5][6]

GHS Hazard Statements:

GHS Pictogram:

-

GHS07: Exclamation mark[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₇NO₃[1][8] |

| Molecular Weight | 213.19 g/mol [1][8] |

| Appearance | Red to very dark red and purple powder[1] |

| Melting Point | >300 °C (lit.)[1][9] |

| Solubility | Soluble in DMSO.[1] |

| Stability | Stable for at least 2 years after receipt when stored at -20°C.[1] Unstable in the presence of thiols such as dithiothreitol (DTT) and 2-mercaptoethanol.[1][9] |

Exposure Controls and Personal Protection

Adherence to proper exposure controls and the use of personal protective equipment (PPE) are critical when handling this compound. The following table summarizes the recommended measures.

| Control Parameter | Recommendation |

| Engineering Controls | Handle in a well-ventilated place.[7] Use only in areas with appropriate exhaust ventilation.[10] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] |

| Skin Protection | Wear protective gloves.[7][10] Gloves must be inspected prior to use.[7] Wear fire/flame resistant and impervious clothing.[7] |

| Respiratory Protection | If exposure limits are exceeded, use a full-face respirator.[7] |

| Hygiene Measures | Wash hands thoroughly after handling.[10] Do not eat, drink or smoke when using this product.[10] |

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[6][7] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6][7] |

Handling and Storage

Proper handling and storage are essential to maintain the stability of this compound and to prevent accidental exposure.

Handling:

-

Avoid contact with skin and eyes.[7]

-

Use non-sparking tools.[7]

-

Prevent fire caused by electrostatic discharge steam.[7]

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[7]

-

Store away from incompatible materials and foodstuff containers.[5]

-

Protect from light and moisture.[1]

Accidental Release Measures

In case of a spill, follow these procedures:

-

Use personal protective equipment.[7]

-

Avoid dust formation.[7]

-

Ensure adequate ventilation.[7]

-

Sweep up and shovel. Keep in suitable, closed containers for disposal.[6]

-

Do not let the chemical enter drains.[7]

Toxicological Information

Experimental Workflow and Safety Precautions

The following diagrams illustrate a typical experimental workflow for handling this compound and the hierarchy of safety controls.

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[5] Dispose of contents and container to an approved waste disposal plant.[6]

Conclusion

This compound is a valuable tool in scientific research, but it requires careful handling due to its potential hazards. By adhering to the safety precautions outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet from your supplier before handling this chemical.

References

- 1. This compound - CAS-Number 635-78-9 - Order from Chemodex [chemodex.com]

- 2. Resazurin - Wikipedia [en.wikipedia.org]

- 3. CAS 635-78-9: this compound | CymitQuimica [cymitquimica.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. westliberty.edu [westliberty.edu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | C12H7NO3 | CID 69462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Resorufin-Based Enzyme Kinetic Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Resorufin-based assays are a cornerstone in modern enzyme kinetics, offering a highly sensitive and continuous method for measuring the activity of a wide range of enzymes. The fundamental principle of these assays lies in the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate into the highly fluorescent product, this compound. This fluorogenic reaction allows for real-time monitoring of enzyme activity, making it an invaluable tool for high-throughput screening, inhibitor characterization, and detailed kinetic studies.

The versatility of this compound-based assays stems from the ability to chemically modify the this compound molecule to create specific substrates for different enzyme classes. For instance, ether or ester linkages to this compound can be cleaved by hydrolases, while coupled enzymatic systems utilizing reagents like Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) can detect hydrogen peroxide produced by various oxidases. The resulting this compound fluoresces intensely, with an excitation maximum around 560-570 nm and an emission maximum in the range of 580-590 nm, minimizing interference from autofluorescence in biological samples.[1][2][3]

These application notes provide detailed protocols for utilizing this compound-based assays to measure the kinetics of two major enzyme classes: oxidoreductases and hydrolases.

Principle of this compound-Based Enzyme Assays

The core of the assay is the enzymatic generation of this compound. This can be achieved through two primary mechanisms:

-

Direct Cleavage: A non-fluorescent this compound derivative, where the hydroxyl group is masked, is used as a substrate. Hydrolases, such as glycosidases or phosphatases, cleave this masking group, releasing the highly fluorescent this compound.

-

Coupled Enzymatic Reaction: For enzymes that produce hydrogen peroxide (H₂O₂), such as oxidases, a coupled reaction is employed. The H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate like Amplex Red into this compound.[1][4]

The rate of this compound formation is directly proportional to the enzyme's activity, allowing for the determination of key kinetic parameters such as Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ).

General Workflow for a this compound-Based Enzyme Kinetic Assay

The following diagram illustrates the general workflow for conducting a this compound-based enzyme kinetic assay.

Caption: General experimental workflow for this compound-based enzyme kinetic assays.

Data Presentation: Enzyme Kinetic Parameters

The following tables summarize kinetic parameters for various enzymes determined using this compound-based assays.

Table 1: Kinetic Parameters for Hydrolases

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ or k꜀ₐₜ | Reference |

| α-Glucosidase | This compound α-D-glucopyranoside | ~80 | Not Specified | [5] |

| β-Galactosidase | This compound β-D-galactopyranoside | 363 | Not Specified | [6] |

| β-Galactosidase | This compound β-D-galactopyranoside | 442 | 1070 s⁻¹ | [7][8] |

Table 2: Kinetic Parameters for Oxidoreductases (Coupled Assay)

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg protein) | Reference |

| Monoamine Oxidase-A | Serotonin | 1.66 | 14.66 | [9] |

| Monoamine Oxidase-B | Benzylamine | Not Specified | Not Specified | [9] |

Table 3: Inhibitor Constants

| Enzyme | Inhibitor | Substrate | IC₅₀ (µM) | Reference |

| α-Glucosidase | N-butyldeoxynojirimycin (NB-DNJ) | This compound α-D-glucopyranoside | 6.8 ± 0.46 | [5] |

Experimental Protocols

General Materials and Reagents

-

Purified enzyme of interest

-

This compound-based substrate (e.g., this compound β-D-galactopyranoside, Amplex Red)

-

This compound sodium salt (for standard curve)[10]

-

Assay buffer (enzyme-specific)

-

Horseradish Peroxidase (HRP) (for coupled assays)

-

Enzyme inhibitors (for inhibition studies)

-

DMSO (for dissolving substrates and inhibitors)

-

96-well or 384-well black, opaque microplates

-

Microplate reader with fluorescence detection capabilities

General Recommendations

-

This compound Standard Curve: To convert relative fluorescence units (RFU) to the concentration of product formed, a this compound standard curve should be prepared for each experiment.

-

Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to non-linear kinetics. It is recommended to keep the total absorbance of the solution low.

-

Light Sensitivity: this compound and its derivatives are light-sensitive. Protect all solutions from light during preparation and incubation.

-

DMSO Concentration: If using DMSO to dissolve compounds, ensure the final concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

Application 1: Measuring Hydrolase Kinetics (β-Galactosidase)

This protocol describes the determination of β-galactosidase kinetics using this compound β-D-galactopyranoside (RBG) as the substrate.

Signaling Pathway Diagram

Caption: Enzymatic hydrolysis of RBG by β-galactosidase to produce fluorescent this compound.

Protocol

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer for β-galactosidase (e.g., 50 mM sodium phosphate, pH 7.4).

-

RBG Stock Solution: Dissolve this compound β-D-galactopyranoside in DMSO to make a 10 mM stock solution.[11]

-

Enzyme Solution: Prepare a stock solution of β-galactosidase in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration.

-

This compound Standard: Prepare a 1 mM stock solution of this compound in DMSO.

-

-

Assay Procedure for Kₘ Determination:

-

Prepare serial dilutions of the RBG stock solution in assay buffer to achieve a range of final concentrations (e.g., 0 - 500 µM).

-

In a 96-well plate, add 50 µL of each RBG dilution.

-

To initiate the reaction, add 50 µL of the β-galactosidase solution to each well.

-

Immediately place the plate in a microplate reader pre-set to the optimal temperature for the enzyme.

-

Measure the fluorescence intensity kinetically every 30-60 seconds for 15-30 minutes. Use an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[12]

-

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Convert RFU/min to µM/min using the this compound standard curve.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[13]

-

Application 2: Measuring Oxidoreductase Kinetics (Monoamine Oxidase)

This protocol describes a coupled assay for determining the kinetics of monoamine oxidase (MAO) using Amplex Red.

Signaling Pathway Diagram

Caption: Coupled enzyme reaction for the detection of monoamine oxidase activity.

Protocol

-

Reagent Preparation:

-

Reaction Buffer: 50 mM Sodium Phosphate, pH 7.4.[4]

-

Amplex Red Stock Solution: Dissolve Amplex Red in DMSO to make a 10 mM stock solution.[1]

-

HRP Stock Solution: Prepare a 10 U/mL stock solution of HRP in reaction buffer.[4]

-

MAO Substrate Stock Solution: Prepare a 100 mM stock solution of the desired substrate (e.g., tyramine or benzylamine) in water.[1]

-

Enzyme Solution: Prepare a stock solution of purified MAO in reaction buffer.

-

-

Assay Procedure for Kₘ Determination:

-

Prepare serial dilutions of the MAO substrate in reaction buffer.

-

Prepare a working solution containing Amplex Red and HRP in reaction buffer. Final concentrations in the assay should be ~50 µM Amplex Red and 1 U/mL HRP.[4]

-

In a 96-well plate, add 25 µL of each MAO substrate dilution.

-

Add 50 µL of the Amplex Red/HRP working solution to each well.

-

To initiate the reaction, add 25 µL of the MAO enzyme solution.

-

Immediately place the plate in a microplate reader and measure fluorescence kinetically as described for the hydrolase assay.

-

-

Data Analysis:

-

Follow the same data analysis procedure as described for the hydrolase assay to determine Kₘ and Vₘₐₓ.

-

Troubleshooting

| Issue | Possible Cause | Solution |